molecular formula C8H5NO3 B12364534 4aH-3,1-benzoxazine-2,4-dione

4aH-3,1-benzoxazine-2,4-dione

Cat. No.: B12364534
M. Wt: 163.13 g/mol
InChI Key: HWGSFQFKJCQMLT-UHFFFAOYSA-N
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Description

4aH-3,1-Benzoxazine-2,4-dione is a heterocyclic compound with the molecular formula C8H5NO3. It is known for its unique structure, which includes a benzene ring fused to an oxazine ring with two ketone groups at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4aH-3,1-benzoxazine-2,4-dione typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with acyl chlorides in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring .

Industrial Production Methods

Industrial production methods for this compound often utilize one-pot synthesis techniques to improve yield and reduce reaction times. For example, the use of cyanuric chloride and dimethylformamide as cyclizing agents has been shown to be effective in producing high yields of the compound under mild conditions .

Chemical Reactions Analysis

Types of Reactions

4aH-3,1-Benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4aH-3,1-Benzoxazine-2,4-dione is unique due to its dual ketone groups, which provide distinct reactivity compared to other benzoxazine derivatives.

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

4aH-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-5H

InChI Key

HWGSFQFKJCQMLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)OC2=O)C=C1

Origin of Product

United States

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